1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a piperidinyl group, and a pyrazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidinyl group is introduced using suitable piperidine derivatives.
Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms, such as acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-(piperidin-3-yl)urea hydrochloride
- (1-Isopropyl-piperidin-3-ylmethyl)methylamine
- C-(1-ISOPROPYL-PIPERIDIN-3-YL)-METHYLAMINE
Uniqueness
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-piperidin-3-yl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H20N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h6,8-9,14H,3-5,7H2,1-2H3,(H2,13,17) |
InChI Key |
DLTULWYXSAGADA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CCCNC2)C(=O)N |
Origin of Product |
United States |
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